2-Tert-butoxy-6-(dimethylamino)phenol
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Overview
Description
2-Tert-butoxy-6-(dimethylamino)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group at the second position and a dimethylamino group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-(dimethylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butoxyphenol with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Starting Materials: 2-tert-butoxyphenol and dimethylamine.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy and dimethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Tert-butoxy-6-(dimethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an additive in the formulation of lubricants, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A similar compound with two tert-butyl groups and a dimethylaminomethyl group.
2-tert-Butyl-6-methyl-phenol: A compound with a tert-butyl group and a methyl group on the phenol ring.
Uniqueness
2-Tert-butoxy-6-(dimethylamino)phenol is unique due to the presence of both tert-butoxy and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-10-8-6-7-9(11(10)14)13(4)5/h6-8,14H,1-5H3 |
InChI Key |
PGQHIIPRLCQJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1O)N(C)C |
Origin of Product |
United States |
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